molecular formula C8H12N2O B1628545 5-Isobutyl-1H-pyrazole-3-carbaldehyde CAS No. 1025032-18-1

5-Isobutyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1628545
CAS No.: 1025032-18-1
M. Wt: 152.19 g/mol
InChI Key: DCIFDEWXDNLKEA-UHFFFAOYSA-N
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Description

5-Isobutyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring an isobutyl substituent at position 5 and a carbaldehyde group at position 2. Pyrazole derivatives are widely studied due to their versatility in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)3-7-4-8(5-11)10-9-7/h4-6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFDEWXDNLKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586091
Record name 5-(2-Methylpropyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025032-18-1
Record name 5-(2-Methylpropyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of isobutyl hydrazine with an appropriate aldehyde under controlled conditions. One common method is the condensation reaction between isobutyl hydrazine and 3-formylpyrazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

Reaction Type Reagents/Conditions Products Yield Source
Hydrazone formationHydrazines in ethanol, reflux (3–5 h)Pyrazole-3-carbaldehyde hydrazones65–89%
Schiff base synthesisPrimary amines, rt, 12 hN-substituted imines70–85%
Grignard additionRMgX in THF, 0°C to rtSecondary alcohols55–78%

For example, reaction with phenylhydrazine produces hydrazones via condensation, which are precursors for heterocyclic systems like pyrazolines .

Oxidation and Reduction

The aldehyde group is redox-active:

  • Oxidation : Treatment with KMnO₄ in aqueous pyridine converts the aldehyde to 5-isobutyl-1H-pyrazole-3-carboxylic acid (85–92% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 5-isobutyl-1H-pyrazole-3-methanol (73–88% yield) .

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and Knoevenagel condensations:

Substrate Conditions Product Application
AcetophenoneNaOH/EtOH, reflux, 6 hChalcone derivativesAnticancer leads
MalononitrilePiperidine catalyst, rt, 2 hα,β-Unsaturated nitrilesFluorescent probes

For instance, condensation with hippuric acid yields 5-oxazolones via Erlenmeyer-Plöchl synthesis .

Cyclization and Heterocycle Formation

The aldehyde facilitates cyclocondensation:

  • With thiourea: Forms pyrazole-thiazolidinone hybrids under acidic conditions (65% yield) .

  • With hydroxylamine: Produces pyrazole-oxime derivatives, which can be further cyclized to isoxazoles .

Coordination Chemistry

The pyrazole nitrogen and aldehyde oxygen act as ligands in metal complexes:

  • Reaction with Cu(II) acetate in methanol forms square-planar complexes (e.g., [Cu(C₈H₁₁N₂O)₂]·2H₂O), characterized by XRD and ESR .

  • These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Functional Group Transformations

  • Wittig Reaction : Alkenes form via reaction with ylides (e.g., Ph₃P=CHCO₂Et) .

  • Mannich Reaction : Aminomethylation with secondary amines and formaldehyde yields tertiary amine derivatives (60–75% yield) .

Mechanistic Insights

  • Aldehyde Reactivity : The electron-withdrawing pyrazole ring increases electrophilicity at the aldehyde carbon, enhancing nucleophilic attack .

  • Regioselectivity : Steric effects from the isobutyl group influence substitution patterns in aromatic electrophilic reactions .

Stability and Reaction Optimization

  • The aldehyde is sensitive to strong acids/bases, requiring neutral conditions for most reactions.

  • Methanol/chloroform mixtures are optimal for methanolysis of intermediates without aldehyde degradation .

This compound’s versatility in forming pharmacophores (e.g., hydrazones, chalcones) underscores its utility in medicinal chemistry and materials science. Future research should explore its catalytic applications and bioactive hybrid molecules.

Scientific Research Applications

5-Isobutyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

    Medicine: Research into its derivatives has shown potential for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Isobutyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyrazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Pyrazole Core

The position and nature of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole-3-carbaldehyde Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Notable Features
5-Isobutyl-1H-pyrazole-3-carbaldehyde Isobutyl (5), CHO (3) C₉H₁₄N₂O 166.22 Steric bulk from branched isobutyl
5-Ethyl-1H-pyrazole-3-carbaldehyde Ethyl (5), CHO (3) C₆H₈N₂O 124.14 Linear alkyl chain; reduced bulk
5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde tert-Butyl (5), CHO (3) C₈H₁₂N₂O 152.19 Extreme steric hindrance
5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Isopropyl (5), Methyl (1), CHO (3) C₈H₁₂N₂O 152.19 Methyl at N1; shorter branching vs. isobutyl
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl (5), Ph (1), CHO (4) C₁₁H₈ClN₂O 225.65 Electron-withdrawing Cl; carbaldehyde at position 4

Key Observations :

  • Steric Effects : The isobutyl group (branched C4) offers intermediate bulk compared to tert-butyl (C4, highly branched) and ethyl (linear C2) .
  • Positional Isomerism : Carbaldehyde at position 4 () versus 3 alters molecular dipole moments and hydrogen-bonding capabilities, impacting crystal packing and solubility .

Physicochemical Properties

  • Solubility : Linear alkyl chains (e.g., ethyl) enhance water solubility compared to branched isobutyl or tert-butyl groups. The carbaldehyde group’s polarity may partially offset the lipophilicity of bulky substituents .
  • Thermal Stability : tert-Butyl and isobutyl groups improve thermal stability due to increased van der Waals interactions, as seen in similar crystalline pyrazole derivatives .

Biological Activity

5-Isobutyl-1H-pyrazole-3-carbaldehyde is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2OC_8H_{12}N_2O and features a pyrazole ring with an isobutyl group and an aldehyde functional group. Its unique structure allows for various chemical modifications that can enhance its biological activity .

The mechanism of action for this compound largely depends on its derivatives. The aldehyde group can engage in covalent bonding with nucleophilic sites on proteins, leading to altered protein function. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with biological targets .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Compounds based on the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

  • Lung Cancer : Inhibition of A549 cell line with IC50 values as low as 0.28 µM .
  • Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells .
  • Colorectal Cancer : Displaying cytotoxicity against DLD-1 cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA5490.28
Compound from Zheng et al.HepG20.74
Compound from Abadi et al.MDA-MB-2310.49

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. Specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)
4aStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored, showing inhibition of cyclooxygenase enzymes (COX). Some compounds exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

CompoundCOX Inhibition (IC50 µM)
Compound A0.01
Compound B5.40

Case Studies and Research Findings

A comprehensive review highlighted the ongoing research into pyrazole derivatives as promising candidates for drug development due to their diverse biological activities . For instance, a study focused on synthesizing new curcumin analogues fused with pyrazole structures demonstrated significant anticancer activity across multiple cell lines.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isobutyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
5-Isobutyl-1H-pyrazole-3-carbaldehyde

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